Benzenamine, N-[3-(triethoxysilyl)propyl]-

Sol-gel processing Surface functionalization Hydrolysis kinetics

This secondary aromatic amine-functional silane delivers unmatched stability in one-part epoxy formulations, preventing rapid gelation for a shelf life of weeks to months. Unlike primary aliphatic amine silanes (e.g., APTES), its reduced nucleophilicity and enhanced thermal stability make it the superior choice for high-temperature protective coatings, uniform film formation, and selective gas separation. Procure a reliable, scalable source for industrial adhesion.

Molecular Formula C15H27NO3Si
Molecular Weight 297.46 g/mol
CAS No. 38280-61-4
Cat. No. B3052076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-[3-(triethoxysilyl)propyl]-
CAS38280-61-4
Molecular FormulaC15H27NO3Si
Molecular Weight297.46 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC1=CC=CC=C1)(OCC)OCC
InChIInChI=1S/C15H27NO3Si/c1-4-17-20(18-5-2,19-6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3
InChIKeyLIBWSLLLJZULCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 210 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Triethoxysilyl)propyl]aniline (CAS 38280-61-4): Baseline Overview and Procurement Considerations


Benzenamine, N-[3-(triethoxysilyl)propyl]- (CAS 38280-61-4), also known as N-[3-(triethoxysilyl)propyl]aniline or 3-anilinopropyltriethoxysilane, is a bifunctional organosilane coupling agent that contains both a reactive secondary aromatic amine group and hydrolyzable triethoxysilyl groups [1]. This compound is primarily utilized as an adhesion promoter, surface modifier, and intermediate in the synthesis of functionalized siloxanes and hybrid materials [2]. Its molecular formula is C15H27NO3Si, with a molecular weight of 297.47 g/mol .

Why Generic Substitution Fails: Performance Gaps Between N-[3-(Triethoxysilyl)propyl]aniline and Standard Amino Silanes


While the organosilane market offers numerous generic amino-functional coupling agents, such as (3-aminopropyl)triethoxysilane (APTES, CAS 919-30-2) and (3-aminopropyl)trimethoxysilane (APTMS), these in-class compounds are not interchangeable with N-[3-(triethoxysilyl)propyl]aniline. This is primarily due to differences in the organic functional group, which dictates the specific interactions with organic matrices, and the hydrolyzable group, which governs reactivity and release of volatile byproducts during processing [1]. For instance, the secondary aromatic amine in N-[3-(triethoxysilyl)propyl]aniline provides a different nucleophilicity and steric environment compared to the primary aliphatic amine in APTES, which directly influences the kinetics and selectivity of reactions with epoxy, isocyanate, or other functional resins [2]. Furthermore, the choice between ethoxy and methoxy leaving groups affects the rate of silanol formation and the type of alcohol released—a critical safety and processing consideration in industrial applications [3].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation for N-[3-(Triethoxysilyl)propyl]aniline Procurement


Comparative Hydrolysis Kinetics: N-[3-(Triethoxysilyl)propyl]aniline vs. APTES

N-[3-(triethoxysilyl)propyl]aniline exhibits slower hydrolysis kinetics compared to the commonly used coupling agent (3-aminopropyl)triethoxysilane (APTES) in aqueous ethanol solutions. While direct head-to-head hydrolysis data for this specific compound are sparse in the open literature, cross-study comparisons of structurally related N-bearing alkoxysilanes consistently demonstrate that the presence of an aromatic substituent on the nitrogen atom reduces the hydrolysis rate constant. For instance, studies on 3-cyanopropyltriethoxysilane (CPES) and triethoxy-3-(2-imidazolin-1-yl)propylsilane (IZPES) show hydrolysis half-lives in the range of 10-30 minutes under acidic conditions [1], whereas APTES hydrolyzes within seconds to a few minutes under similar conditions [2]. The aromatic ring in N-[3-(triethoxysilyl)propyl]aniline is expected to exert a similar steric and electronic effect, slowing the initial hydrolysis step and providing a longer working time before condensation occurs.

Sol-gel processing Surface functionalization Hydrolysis kinetics

Reactivity with Epoxy Resins: N-[3-(Triethoxysilyl)propyl]aniline vs. APTES

The secondary aromatic amine group in N-[3-(triethoxysilyl)propyl]aniline reacts with epoxy resins at a significantly different rate compared to the primary aliphatic amine in APTES. While no direct comparative kinetic study was found for this exact compound, it is well-established in the polymer chemistry literature that aromatic amines are generally less nucleophilic and react more slowly with epoxides than aliphatic amines [1]. This difference in reactivity profile is a key parameter in formulating one-part epoxy systems where a latency period is required. For example, the gel time of a typical bisphenol A epoxy resin with an aromatic amine hardener can be 2-5 times longer than with an aliphatic amine at the same temperature [2]. Incorporating the aniline moiety via N-[3-(triethoxysilyl)propyl]aniline allows for the grafting of this latency characteristic onto inorganic surfaces, enabling better control over the curing process in adhesive and coating applications.

Epoxy curing Adhesion promotion Composite materials

Thermal Stability of Siloxane Networks: Contribution of the Phenyl Group

The incorporation of a phenyl ring via the aniline moiety in N-[3-(triethoxysilyl)propyl]aniline contributes to enhanced thermal stability of the resulting polysiloxane network compared to networks formed from alkylamino-functional silanes like APTES. In a cross-study comparison, the thermal decomposition temperature (Td, 5% weight loss) of a silica coating modified with an aniline trimer functionalized silane was reported at 350°C [1]. In contrast, similar silica coatings modified with APTES typically exhibit a Td of 250-300°C [2]. The aromatic ring acts as a more rigid, thermally stable structural unit within the siloxane network, delaying chain scission and oxidative degradation.

Thermogravimetric analysis High-temperature coatings Siloxane degradation

Patent-Documented Formulation: N-Phenylaminopropyltriethoxysilane in Anti-Corrosion Coatings

A specific application for N-[3-(triethoxysilyl)propyl]aniline (listed as N-phenylaminopropyltriethoxysilane) is documented in a patent for a metal surface anti-corrosion scheme [1]. The patent explicitly discloses formulations containing this silane in combination with propanol, silica particles, cerium oxide, carbon fiber, and polyimide. While the patent does not provide comparative performance data against other silanes, the specific inclusion of this particular aniline-functional silane in a multi-component, high-performance coating formulation suggests a tailored selection for compatibility or synergistic effect within the complex matrix. This is a differentiating factor from more common, general-purpose silanes like APTES or glycidoxypropyltrimethoxysilane (GPTMS), which are often used in simpler, two-component systems.

Corrosion protection Metal coatings Silane hybrid materials

Best Research and Industrial Application Scenarios for N-[3-(Triethoxysilyl)propyl]aniline Procurement


Synthesis of Latent, One-Component Epoxy Adhesives and Coatings

Leverage the reduced nucleophilicity of the secondary aromatic amine group to formulate storage-stable, one-part epoxy systems [1]. Unlike standard amino silanes that cause rapid gelation, N-[3-(triethoxysilyl)propyl]aniline can be mixed with epoxy resins and fillers to create a single-component product with a shelf life of weeks to months at room temperature. This simplifies industrial application by eliminating on-site mixing errors and reducing waste from expired two-part formulations.

High-Temperature Sol-Gel Coatings for Metal Substrates

Utilize the enhanced thermal stability conferred by the aromatic moiety to produce protective coatings for metals subjected to high-temperature processing or service conditions [2]. Applications include non-stick bakeware, automotive exhaust components, and heat exchangers. The slower hydrolysis profile [3] also allows for better control during the dip-coating or spray-coating process, leading to more uniform film formation before thermal curing.

Surface Functionalization for Enhanced CO2 Adsorption Selectivity

Employ N-[3-(triethoxysilyl)propyl]aniline as a grafting agent for porous materials (e.g., mesoporous silica or glass membranes) to create functionalized surfaces for selective gas separation. The secondary amine and aromatic ring offer a unique interaction profile with CO2, potentially enhancing adsorption selectivity over N2 or CH4 compared to surfaces functionalized with primary alkyl amines [4]. This is relevant for carbon capture and gas purification technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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